molecular formula C7H6ClF2NO B12966802 4-Chloro-2-(difluoromethoxy)-6-methylpyridine

4-Chloro-2-(difluoromethoxy)-6-methylpyridine

Cat. No.: B12966802
M. Wt: 193.58 g/mol
InChI Key: TUPFNPQECBCUHU-UHFFFAOYSA-N
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Description

4-Chloro-2-(difluoromethoxy)-6-methylpyridine is an organic compound with the molecular formula C7H6ClF2NO It is a derivative of pyridine, characterized by the presence of a chloro group at the 4-position, a difluoromethoxy group at the 2-position, and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoromethoxy)-6-methylpyridine typically involves the reaction of 4-chloro-2-(difluoromethoxy)pyridine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored, and purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(difluoromethoxy)-6-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of 4-amino-2-(difluoromethoxy)-6-methylpyridine or 4-thio-2-(difluoromethoxy)-6-methylpyridine.

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of this compound-3-amine.

Scientific Research Applications

4-Chloro-2-(difluoromethoxy)-6-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethoxy)-6-methylpyridine involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(difluoromethoxy)pyridine
  • 4-Chloro-2-(trifluoromethoxy)-6-methylpyridine
  • 4-Chloro-2-(difluoromethoxy)-6-ethylpyridine

Uniqueness

4-Chloro-2-(difluoromethoxy)-6-methylpyridine is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both chloro and difluoromethoxy groups enhances its reactivity and potential for diverse applications. Compared to similar compounds, it may offer improved stability, solubility, or biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C7H6ClF2NO

Molecular Weight

193.58 g/mol

IUPAC Name

4-chloro-2-(difluoromethoxy)-6-methylpyridine

InChI

InChI=1S/C7H6ClF2NO/c1-4-2-5(8)3-6(11-4)12-7(9)10/h2-3,7H,1H3

InChI Key

TUPFNPQECBCUHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)OC(F)F)Cl

Origin of Product

United States

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